molecular formula C13H9ClN2O3S B5781594 N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide

N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide

Cat. No. B5781594
M. Wt: 308.74 g/mol
InChI Key: DNNIFIMIMBTVBS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of acrylamide derivatives, and its molecular weight is 313.76 g/mol.

Mechanism Of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide in lab experiments is its high potency and selectivity. N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have low toxicity and high efficacy in various disease models. However, one limitation of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide and its potential interactions with other drugs.

Synthesis Methods

N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide can be synthesized through the reaction between 2-chloro-5-nitroaniline and 2-thiophene carboxaldehyde in the presence of acetic acid and ethanol. The reaction takes place under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide is typically around 70%.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In infectious diseases, N-(2-chloro-5-nitrophenyl)-3-(2-thienyl)acrylamide has been shown to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c14-11-5-3-9(16(18)19)8-12(11)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNIFIMIMBTVBS-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-chloro-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

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